molecular formula C9H8Cl2O4S B2624407 Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate CAS No. 1340043-46-0

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate

Cat. No. B2624407
M. Wt: 283.12
InChI Key: FQJPREUPYYUQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate” is a chemical compound with the CAS Number: 1155083-83-2 . It has a molecular weight of 269.1 and its IUPAC name is methyl 3-chloro-5-(chlorosulfonyl)benzoate .


Molecular Structure Analysis

The InChI code for “Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate” is 1S/C8H6Cl2O4S/c1-14-8(11)5-2-6(9)4-7(3-5)15(10,12)13/h2-4H,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.


Physical And Chemical Properties Analysis

“Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate” is a powder with a melting point of 54-56 degrees Celsius . It should be stored at a temperature of 4 degrees Celsius .

Safety And Hazards

This compound is classified as dangerous, with hazard statement H314 indicating that it causes severe skin burns and eye damage . Precautionary statements include P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P405, and P501 . These precautions involve avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands and skin thoroughly after handling, and storing locked up .

properties

IUPAC Name

methyl 3-chloro-5-chlorosulfonyl-4-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4S/c1-5-7(10)3-6(9(12)15-2)4-8(5)16(11,13)14/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQJPREUPYYUQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Cl)C(=O)OC)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-chloro-5-(chlorosulfonyl)-4-methylbenzoate

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